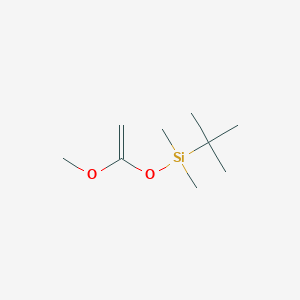

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Descripción general

Descripción

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is an organic compound that features a tert-butyldimethylsilyloxy group and a methoxy group attached to an ethene backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, particularly in the protection of hydroxyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The key steps involve the silylation of alcohols followed by purification processes to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)

Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

Nucleophiles: RLi, RMgX, RCuLi, enolates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene has several important applications in scientific research:

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its TBDMS group can be selectively removed under mild conditions, allowing for further functionalization of the resulting product. This property is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products .

Proteomics Research

In proteomics, this compound is used as a biochemical reagent to modify peptides and proteins. Its ability to form stable derivatives enables researchers to analyze protein structures and interactions more effectively .

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of new polymers and coatings. The TBDMS group imparts desirable properties such as hydrophobicity and thermal stability to materials, making them suitable for various industrial applications .

Case Studies

Case Study 1: Synthesis of Complex Natural Products

A study demonstrated the utility of this compound in synthesizing complex natural products such as terpenoids. The TBDMS group facilitated selective reactions that led to high yields of the desired products while minimizing side reactions .

Case Study 2: Applications in Drug Development

Research highlighted the use of this compound in drug development, where it was employed as a precursor for synthesizing novel therapeutic agents. The ability to modify its structure allowed researchers to explore various pharmacophores effectively .

Mecanismo De Acción

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene primarily involves the formation and cleavage of the silyl ether bond. The tert-butyldimethylsilyloxy group provides stability to the molecule, protecting sensitive hydroxyl groups during synthetic transformations. The cleavage of the silyl ether bond can be achieved using fluoride ions, which attack the silicon center, leading to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.

Triisopropylsilyl ethers: More sterically hindered, providing greater stability but requiring harsher conditions for cleavage.

tert-Butyldiphenylsilyl ethers: Offer a balance between stability and ease of cleavage.

Uniqueness

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is unique due to its optimal balance of stability and reactivity. The tert-butyldimethylsilyloxy group is significantly more hydrolytically stable than trimethylsilyl groups, making it a preferred choice for protecting hydroxyl groups in various synthetic applications .

Actividad Biológica

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, with the CAS number 77086-38-5, is a compound that has garnered interest in various fields of research, particularly in organic chemistry and biochemistry. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable reagent in synthetic organic chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on existing literature.

This compound is characterized by the following properties:

The biological activity of this compound primarily stems from its ability to act as a protecting group in organic synthesis and its role in facilitating nucleophilic substitutions. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under various reaction conditions, which allows for selective deprotection and subsequent reactions involving functional groups.

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic attack due to the presence of reactive sites, allowing it to form new bonds with nucleophiles.

- Deprotection Reactions : The TBDMS group can be removed under mild acidic conditions, regenerating the alcohol functionality and enabling further reactions .

Biological Applications

The compound has been explored for various biological applications, particularly in drug development and biochemical assays. Its ability to stabilize reactive intermediates makes it a candidate for use in synthesizing biologically active compounds.

Case Studies:

- Synthesis of Antiviral Agents : Research has indicated that derivatives of this compound can be utilized in the synthesis of nucleoside analogs with antiviral properties. These compounds exhibit activity against viral infections by inhibiting viral replication processes .

- Enzyme Inhibition Studies : The compound has been used as a substrate in enzyme-catalyzed reactions, providing insights into enzyme kinetics and mechanisms. Studies have shown that modifications to the TBDMS group can significantly affect enzyme affinity and specificity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C_10H_20O_2Si | Used in drug synthesis and enzyme studies |

| TBDMS-protected alcohol | C_nH_(2n+2)O | Commonly used as a protecting group in organic synthesis |

| Methoxyvinylsilane | C_5H_12OSi | Used in polymer chemistry but less versatile than TBDMS |

Propiedades

IUPAC Name |

tert-butyl-(1-methoxyethenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCCWXJGWMGZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404306 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77086-38-5 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene a useful reagent in organic synthesis?

A1: this compound acts as a nucleophilic reagent that readily reacts with electrophiles. This reactivity stems from the electron-donating nature of the methoxy and tert-butyldimethylsilyloxy groups, which increase the electron density at the double bond. This makes it particularly useful in reactions with ketones and aldehydes. For example, [] it reacts with cyclopentenone derivatives to yield intermediates used in the synthesis of cyclopentano-monoterpene lactones, naturally occurring compounds with potential biological activity.

Q2: Can you elaborate on the role of this compound in the synthesis of cyclopentano-monoterpene lactones?

A2: In a study focusing on the synthesis of cyclopentano-monoterpene lactones [], this compound was used in a key step involving direct substitution of a hydroxyl group in a cyclopentenone derivative. This reaction introduces a new carbon-carbon bond and sets the stage for the formation of the lactone ring, a crucial structural feature of these natural products.

Q3: Are there any reported limitations or challenges associated with using this compound in synthesis?

A3: While the provided research articles do not explicitly discuss limitations, it's important to note that working with organometallic reagents like n-butyllithium, which is often used in conjunction with this compound [], requires careful handling and specific reaction conditions due to their reactivity. Additionally, the presence of the tert-butyldimethylsilyl protecting group might necessitate specific deprotection steps in the synthesis, which could influence the overall efficiency of the synthetic route.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.